molecular formula C28H30N4O2 B15168431 D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)- CAS No. 540483-32-7

D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)-

Cat. No.: B15168431
CAS No.: 540483-32-7
M. Wt: 454.6 g/mol
InChI Key: MVLSQEIQTWLALY-AREMUKBSSA-N
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Description

D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)- is a synthetic compound derived from tryptophan, an essential amino acid This compound is characterized by its complex structure, which includes an indole ring, a phenylmethyl group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)- typically involves multiple steps. One common method includes the enantioselective hydrolysis of D,L-tryptophanamide using specific bacterial strains capable of producing amidase . This process results in the production of L-tryptophan with high yield and stereoselectivity. The reaction conditions often involve optimizing the fermentation medium to enhance amidase activity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using genetically engineered bacterial strains. These strains are optimized for high yield and enantioselectivity, ensuring the efficient production of the desired compound. The process may also include purification steps to isolate the compound from the fermentation broth.

Chemical Reactions Analysis

Types of Reactions

D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-based alkaloid natural products .

Scientific Research Applications

D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)- has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Tryptophanamide, N-(phenylmethyl)glycyl-N-(2-phenylethyl)- is unique due to its specific stereochemistry and the presence of both phenylmethyl and phenylethyl groups

Properties

CAS No.

540483-32-7

Molecular Formula

C28H30N4O2

Molecular Weight

454.6 g/mol

IUPAC Name

(2R)-2-[[2-(benzylamino)acetyl]amino]-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C28H30N4O2/c33-27(20-29-18-22-11-5-2-6-12-22)32-26(17-23-19-31-25-14-8-7-13-24(23)25)28(34)30-16-15-21-9-3-1-4-10-21/h1-14,19,26,29,31H,15-18,20H2,(H,30,34)(H,32,33)/t26-/m1/s1

InChI Key

MVLSQEIQTWLALY-AREMUKBSSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)CNCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNCC4=CC=CC=C4

Origin of Product

United States

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